Pyrrolidin-1-yl{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-3-yl}methanone
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Overview
Description
Pyrrolidin-1-yl{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-3-yl}methanone is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a sulfonyl group attached to a trimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidin-1-yl{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-3-yl}methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the piperidine derivative in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is then attached through a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine attacks the electrophilic carbon of the piperidine-sulfonyl intermediate.
Final Assembly: The final compound is obtained by coupling the trimethylphenyl moiety to the sulfonyl group through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for efficient scale-up, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-3-yl}methanone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, bases like triethylamine, solvents like dichloromethane.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Pyrrolidin-1-yl{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-3-yl}methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-3-yl}methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines share structural similarities and biological activities.
Piperidine Derivatives: Compounds such as piperidine-2,6-diones and piperazine derivatives are structurally related and have comparable applications.
Uniqueness
Pyrrolidin-1-yl{1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-3-yl}methanone is unique due to its combination of a pyrrolidine ring, a piperidine ring, and a sulfonyl group, which imparts distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
pyrrolidin-1-yl-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-14-11-15(2)18(16(3)12-14)25(23,24)21-10-6-7-17(13-21)19(22)20-8-4-5-9-20/h11-12,17H,4-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQNWPLKLWASBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC(C2)C(=O)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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